2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
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Overview
Description
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methylsulfanyl group, a pyrrolidinyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with a thioamide under acidic conditions to form the oxadiazole ring. The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinyl group can enhance the binding affinity of the compound to its target, while the methylsulfanyl group can participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidin-4-ol: This compound shares the methylsulfanyl group and pyrrolidinyl structure but differs in the ring system.
2-methylsulfanyl-1H-benzoimidazole, di-hydrochloride hydrate: Similar in having a methylsulfanyl group but with a different core structure.
Uniqueness
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is unique due to its combination of the oxadiazole ring with the pyrrolidinyl and methylsulfanyl groups
Properties
IUPAC Name |
2-methylsulfanyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVHQKWWDWCBH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)[C@@H]2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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